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Compound of Interest

Compound Name: Methylserine

Cat. No.: B555341 Get Quote

2-Methylserine: A Comprehensive Technical
Guide
An In-depth Examination of a Unique Hydroxy-
Amino Acid for Advanced Research and Drug
Development
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-methylserine, a non-proteinogenic α-

amino acid distinguished by a methyl group substitution at the α-carbon of serine. This

modification imparts unique chemical and biological properties, making it a valuable building

block in medicinal chemistry and a subject of interest for biochemical research. This document

outlines its physicochemical properties, synthesis methodologies, biological significance with a

focus on the N-methyl-D-aspartate (NMDA) receptor, and relevant experimental protocols.

Core Data Presentation
The following tables summarize the key quantitative data for 2-methylserine and related

enzymatic and biological parameters.

Table 1: Physicochemical Properties of 2-Methylserine
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Property Value Reference

IUPAC Name

(2S)-2-amino-3-hydroxy-2-

methylpropanoic acid (L-

isomer)

Synonyms

α-Methyl-L-serine, (S)-2-

Methylserine, 2-Methyl-L-

serine

[1]

CAS Number 16820-18-1 (L-isomer) [2][1]

Molecular Formula C₄H₉NO₃ [1][3]

Molecular Weight 119.12 g/mol [1][3]

Melting Point 286-288°C [1]

Optical Rotation [α]D +3.3° (c=5, 6N HCl, 25°C) [1]

pKa 2.20 ± 0.10 (Predicted) [1]

LogP -1.23 [1]

Physical State White powder [1]

Solubility
Slightly soluble in water and

DMSO (when heated)
[1]

Table 2: Enzymatic Synthesis of α-Methyl-L-serine using
α-Methylserine Aldolase
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Parameter Value Enzyme Source Reference

Enzyme
α-Methylserine

aldolase
Bosea sp. AJ110407 [4]

Substrates
L-alanine and

formaldehyde
[4]

Vmax 1.40 µmol min⁻¹ mg⁻¹ Bosea sp. AJ110407 [4]

Km (for α-methyl-L-

serine)
1.5 mM Bosea sp. AJ110407 [4]

Optimal pH 7.4
Ralstonia sp.

AJ110405
[1]

Optimal Temperature 30°C
Ralstonia sp.

AJ110405
[1]

Cofactor Requirement
Pyridoxal 5'-

phosphate (PLP)
Bosea sp. AJ110407 [4]

Inhibition
Excess formaldehyde

(>10 mM)

Ralstonia sp.

AJ110405
[1]

Yield 90%

Recombinant E. coli

expressing α-

methylserine aldolase

[1]

Table 3: Biological Activity Context - NMDA Receptor
Antagonists and SHMT Inhibitors
No specific IC50 or Ki values for 2-methylserine have been identified in the reviewed

literature. This table provides context with data for other compounds targeting relevant

biological pathways.
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Compound Target Activity Value Reference

LY235723 NMDA Receptor
IC₅₀ (vs 40 µM

NMDA)
1.9 ± 0.24 µM [5]

(-)-Dizocilpine

(MK-801)
NMDA Receptor Kᵢ 30.5 nM [6]

Ifenprodil
NMDA Receptor

(NR2B selective)
IC₅₀ 0.3 µM [6]

SHIN1 SHMT1/2 IC₅₀
5 nM (SHMT1),

13 nM (SHMT2)
[7]

Lometrexol SHMT1/2 Inhibitor Not specified [8]

Pemetrexed SHMT2 Inhibitor Not specified [8]

Experimental Protocols
Enzymatic Synthesis of α-Methyl-L-serine
This protocol is based on the use of α-methylserine aldolase to catalyze the condensation of

L-alanine and formaldehyde.

Materials:

Potassium phosphate buffer (100 mM, pH 7.4)

Pyridoxal 5'-phosphate (PLP) solution (0.1 mM)

L-alanine

Formaldehyde solution (10-100 mM)

Purified α-methylserine aldolase or E. coli cells overexpressing the enzyme

Incubator set to 30°C

Reaction vessels
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Quenching solution (e.g., 5 N NaOH)

Analytical equipment for product quantification (e.g., HPLC)

Procedure:

Prepare the reaction mixture in a suitable vessel. For a 200 µL reaction, combine:

100 mM potassium phosphate buffer (pH 7.4)

0.1 mM PLP

Desired concentration of L-alanine

Desired concentration of formaldehyde (e.g., incrementally added to not exceed 10 mM at

any given time to avoid enzyme inhibition)

Initiate the reaction by adding the purified α-methylserine aldolase (e.g., 40 µg/mL) or the

whole-cell catalyst.

Incubate the reaction mixture at 30°C for 16 hours with gentle agitation.

To monitor the reaction, an enzyme assay can be performed by taking aliquots at different

time points. The assay measures the amount of formaldehyde consumed or α-methyl-L-

serine produced.

Stop the reaction by adding a quenching solution.

Analyze the reaction mixture for the presence and quantity of α-methyl-L-serine using a

suitable analytical method, such as HPLC.

Chemical Synthesis via Sharpless Asymmetric
Dihydroxylation (Conceptual Protocol)
This protocol outlines a conceptual approach for the enantioselective synthesis of a diol

precursor to 2-methylserine, based on the Sharpless asymmetric dihydroxylation of an

appropriate alkene substrate like a 2-methyl-2-propenoic acid derivative.
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Materials:

Alkene substrate (e.g., an ester of 2-methyl-2-propenoic acid)

AD-mix-α or AD-mix-β (containing K₂OsO₂(OH)₄, the chiral ligand ((DHQ)₂PHAL or

(DHQD)₂PHAL), K₃Fe(CN)₆, and K₂CO₃)[8]

tert-Butanol

Water

Methanesulfonamide (MeSO₂NH₂)

Reaction flask

Stirring apparatus

Cooling bath (0°C)

Sodium sulfite

Ethyl acetate

Magnesium sulfate

Rotary evaporator

Silica gel for chromatography

Procedure:

In a reaction flask, dissolve the AD-mix (e.g., AD-mix-β for the (R)-diol) in a 1:1 mixture of

tert-butanol and water at room temperature.

Add methanesulfonamide to the mixture and stir until it dissolves.

Cool the mixture to 0°C in an ice bath.
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Add the alkene substrate to the cooled reaction mixture and stir vigorously at 0°C. The

reaction progress can be monitored by thin-layer chromatography (TLC).

Once the reaction is complete, add sodium sulfite and allow the mixture to warm to room

temperature, stirring for approximately one hour.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure using a rotary evaporator.

Purify the resulting crude diol by silica gel column chromatography.

The purified diol can then be further converted to 2-methylserine through subsequent

chemical transformations.

HPLC Analysis of 2-Methylserine
This protocol provides a general framework for the quantification of 2-methylserine in a

biological sample, such as cell culture media.

Materials:

HPLC system with a suitable detector (UV or fluorescence after derivatization, or mass

spectrometry)

Reversed-phase C18 column or a mixed-mode column (e.g., Primesep 100)[9]

Mobile phase A (e.g., aqueous buffer like ammonium formate)

Mobile phase B (e.g., acetonitrile)

2-Methylserine standard solutions of known concentrations

Sample preparation reagents (e.g., for protein precipitation or derivatization)

Centrifuge

Syringe filters (0.22 µm)
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Procedure:

Sample Preparation:

Collect the biological sample (e.g., cell culture supernatant).

If necessary, precipitate proteins by adding a solvent like acetonitrile or methanol, followed

by centrifugation.

Collect the supernatant.

For UV or fluorescence detection, derivatize the amino acids in the sample and standards

with a suitable agent (e.g., o-phthalaldehyde (OPA) for primary amines or 9-

fluorenylmethoxycarbonyl chloride (FMOC) for secondary amines).

Filter the final sample through a 0.22 µm syringe filter before injection.

HPLC Analysis:

Equilibrate the HPLC column with the initial mobile phase conditions.

Inject the prepared sample onto the column.

Run a gradient elution program, for example, starting with a low percentage of mobile

phase B and gradually increasing it to elute the compounds of interest.

Detect the analytes using the appropriate detector.

Quantification:

Prepare a calibration curve by injecting standard solutions of 2-methylserine of known

concentrations.

Integrate the peak area corresponding to 2-methylserine in both the standards and the

samples.

Determine the concentration of 2-methylserine in the sample by comparing its peak area

to the calibration curve.
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Visualizations: Signaling Pathways and
Experimental Workflows
NMDA Receptor Signaling Pathway
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a

crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of

both glutamate and a co-agonist, typically glycine or D-serine. 2-Methylserine, as a derivative

of serine, is of interest for its potential interaction with the co-agonist binding site.
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NMDA Receptor activation and downstream signaling cascade.

Experimental Workflow: Enzymatic Synthesis of 2-
Methylserine
The following diagram illustrates the key steps in the enzymatic production of 2-methylserine.
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1. Preparation

2. Reaction

3. Analysis & Purification

Substrates:
L-Alanine, Formaldehyde

Incubate at 30°C
(e.g., 16 hours)

Enzyme:
α-Methylserine Aldolase
(purified or whole cell)

Buffer System:
K-Phosphate pH 7.4, PLP

Quench Reaction

HPLC Analysis
(Quantification)

Purification
(e.g., Chromatography)

α-Methyl-L-serine

Click to download full resolution via product page

Workflow for the enzymatic synthesis of α-methyl-L-serine.
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Experimental Workflow: HPLC Analysis of 2-
Methylserine
This diagram outlines a typical workflow for the quantitative analysis of 2-methylserine from a

biological sample using HPLC.
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1. Sample Preparation

2. HPLC Analysis

3. Data Analysis

Biological Sample
(e.g., Cell Culture Media)

Protein Precipitation
(e.g., with Acetonitrile)

Centrifugation

Collect Supernatant

Derivatization (optional)
(e.g., OPA/FMOC)

Syringe Filtration (0.22 µm)

Inject Sample onto
Reversed-Phase Column

Gradient Elution
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General workflow for HPLC-based quantification of 2-methylserine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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